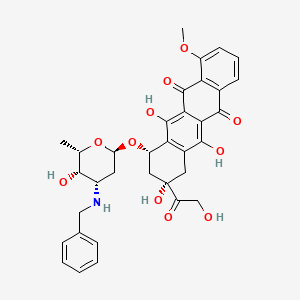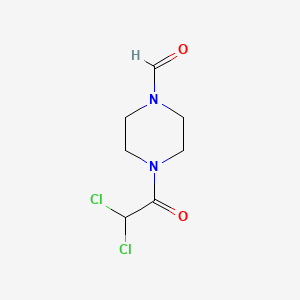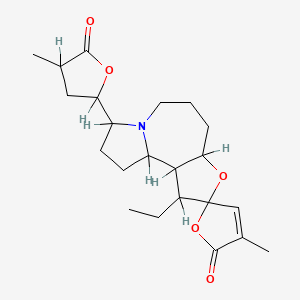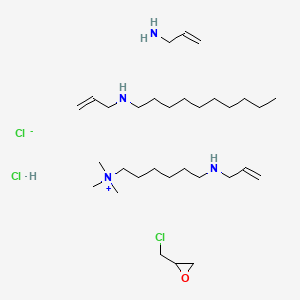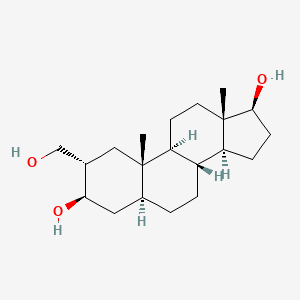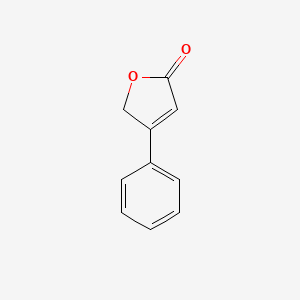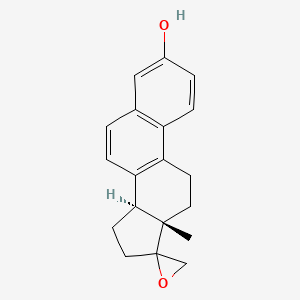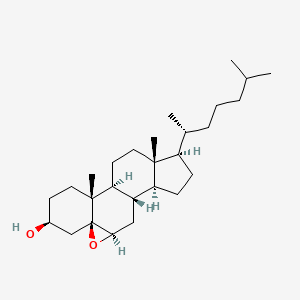
Cholesterol beta-epoxide
Descripción general
Descripción
Cholesterol beta-epoxide, also known as cholestenone, is a naturally occurring compound found in the body and is a major component of the cholesterol metabolism pathway. It is synthesized from cholesterol by the enzyme cholesterol oxidase and is a precursor to many other metabolites, including bile acids, steroid hormones, and vitamin D. Cholesterol beta-epoxide has been studied extensively for its role in cholesterol metabolism and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Drug Delivery Applications
Cholesterol-based compounds, including Cholesterol beta-epoxide, have been extensively studied for their potential in drug delivery . The unique properties of these compounds, such as their ability to form stable complexes with drugs, make them ideal candidates for improving the bioavailability and therapeutic efficacy of various drugs .
Bioimaging Applications
Cholesterol beta-epoxide and other cholesterol derivatives have been used in bioimaging applications . These compounds can be incorporated into cellular membranes, allowing researchers to visualize and track the movement of these membranes in real time .
Anticancer, Antimicrobial, and Antioxidant Compounds
Cholesterol-based compounds have shown promising results in the development of new anticancer, antimicrobial, and antioxidant agents . For instance, certain cholesterol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines .
Cholesterol-Based Liquid Crystals
Cholesterol beta-epoxide and other cholesterol derivatives have been used to form cholesterol-based liquid crystals . These liquid crystals have potential applications in a variety of fields, including optoelectronics and sensor technology .
Cholesterol-Based Gelators
Cholesterol-based compounds can also act as gelators, substances that can induce gelation in certain solvents . This property has potential applications in the development of new materials and technologies .
Role in Lipid Peroxidation
Cholesterol beta-epoxide plays a role in lipid peroxidation, a type of oxidative-radical damage in biological systems . Understanding this process is crucial for studying various pathological conditions, including arteriosclerosis, cardiovascular diseases, neurological disorders, and cancer .
Propiedades
IUPAC Name |
(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYIJAGAEJZDBO-DTLXENBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314152 | |
| Record name | 5β,6β-Epoxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol beta-epoxide | |
CAS RN |
4025-59-6 | |
| Record name | 5β,6β-Epoxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol beta-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5β,6β-Epoxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTEROL .BETA.-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFD65A4X36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?
A: Research suggests a potential link between Cholesterol beta-epoxide and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of Cholesterol beta-epoxide in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between Cholesterol beta-epoxide and the development of proliferative BBD. [] Additionally, Cholesterol beta-epoxide levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []
Q2: How do levels of Cholesterol beta-epoxide in breast fluid compare to levels in serum, and what factors influence these levels?
A: Studies show that Cholesterol beta-epoxide levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of Cholesterol beta-epoxide within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of Cholesterol beta-epoxide are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]
Q3: What is known about the carcinogenicity of Cholesterol beta-epoxide?
A: While Cholesterol beta-epoxide is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of Cholesterol beta-epoxide in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.
Q4: What is the mechanism behind the formation of Cholesterol beta-epoxide?
A: Evidence suggests that Cholesterol beta-epoxide formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of Cholesterol beta-epoxide, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []
Q5: How is Cholesterol beta-epoxide metabolized?
A: Studies using rabbit aortic endothelial cells indicate that Cholesterol beta-epoxide is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of Cholesterol beta-epoxide to exert biological effects within cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



